Cbz-NH-peg1-CH2cooh

Übersicht

Beschreibung

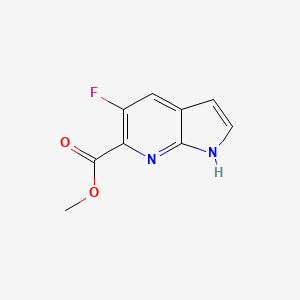

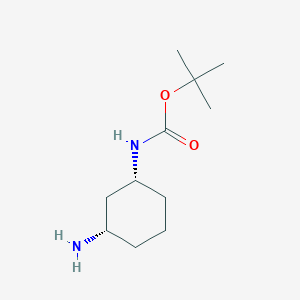

Cbz-NH-PEG1-CH2COOH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . The exact method of synthesis is not specified in the search results.Molecular Structure Analysis

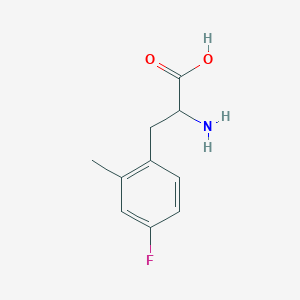

The molecular formula of this compound is C12H15NO5 . Its molecular weight is 253.25 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.25 and a molecular formula of C12H15NO5 . It appears as a solid, white to off-white in color . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Eco-friendly N-Cbz Protection of Amines

An eco-friendly protocol for N-benzyloxycarbonylation of amines using Cbz-NH-peg1-CH2cooh (Cbz-Cl) has been developed. This method allows for chemoselective N-Cbz protection of both aliphatic and aromatic amines, employing polyethylene glycol (PEG) at room temperature. The technique is notable for its efficiency and high yield, making it a sustainable option in organic chemistry (Zhang et al., 2012).

Enhancing Drug Release

In the realm of pharmaceuticals, this compound has been instrumental in enhancing the release of drugs like carbamazepine (CBZ). Studies have shown that formulations using polyethylene glycol (PEG) with this compound can significantly improve the rate and extent of drug dissolution. This has implications for developing more efficient drug delivery systems, particularly for drugs with limited solubility (Sethia & Squillante, 2002).

Degradation and Bioremediation of Fungicides

This compound has also found applications in the environmental field, particularly in the bioremediation of fungicides like Carbendazim (CBZ). Research indicates that the presence of this compound can enhance the growth and degradation activity of certain bacterial strains, offering a sustainable solution for cleaning contaminated agricultural fields and reservoir sites (Singh et al., 2019).

Innovative Polymer-Based Drug Formulations

Furthermore, the use of this compound in conjunction with polymers like polyethylene glycol (PEG) has led to the development of novel drug formulations. These formulations demonstrate improved drug release rates and stability, showcasing the potential of this compound in enhancing the efficacy of pharmaceutical products (Qiu et al., 2016).

Monitoring Pharmaceutical Processes

This compound has also been utilized in monitoring techniques such as transflectance near infrared spectroscopy in pharmaceutical processes. Its presence in formulations helps in real-time monitoring of drug and plasticizer content during critical processes like hot melt extrusion, which is crucial for ensuring quality and consistency in drug production (Kelly et al., 2015).

Wirkmechanismus

The mechanism of action of Cbz-NH-PEG1-CH2COOH is through its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Cbz-NH-PEG1-CH2COOH is for research use only . It should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Eigenschaften

IUPAC Name |

2-[2-(phenylmethoxycarbonylamino)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-11(15)9-17-7-6-13-12(16)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFFUILDSABICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)

![3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine](/img/structure/B3094624.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3094627.png)